1-[(4-Methylphenyl)methyl]-1H-imidazol-2-amine
CAS No.:
Cat. No.: VC17837433
Molecular Formula: C11H13N3
Molecular Weight: 187.24 g/mol
* For research use only. Not for human or veterinary use.
![1-[(4-Methylphenyl)methyl]-1H-imidazol-2-amine -](/images/structure/VC17837433.png)
Specification
Molecular Formula | C11H13N3 |
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Molecular Weight | 187.24 g/mol |
IUPAC Name | 1-[(4-methylphenyl)methyl]imidazol-2-amine |
Standard InChI | InChI=1S/C11H13N3/c1-9-2-4-10(5-3-9)8-14-7-6-13-11(14)12/h2-7H,8H2,1H3,(H2,12,13) |
Standard InChI Key | YLBSJYYLTPDJNI-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)CN2C=CN=C2N |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name 1-[(4-Methylphenyl)methyl]-1H-imidazol-2-amine delineates its structure unambiguously:
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Imidazole core: A five-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
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Substituents:
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A (4-methylphenyl)methyl group (-CH₂-C₆H₄-CH₃) at the 1-position.
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An amine (-NH₂) at the 2-position.
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The molecular formula is C₁₁H₁₃N₃, yielding a molecular weight of 187.25 g/mol. This aligns with imidazole derivatives bearing arylalkyl substituents, where the para-methyl group enhances lipophilicity without significantly altering steric bulk .
Structural Characterization
While direct spectroscopic data for this compound is unavailable, analogous molecules synthesized via three-component reactions provide reference benchmarks. For example, 4-[(1H-Imidazol-2-yl)-(4-methylphenyl)methyl]-morpholine (Table 2, entry 11 in ) exhibits:
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¹H NMR (300 MHz, DMSO-d₆): δ 11.91 (s, 1H, imidazole NH), 7.33–7.07 (m, 4H, aromatic protons), 6.86 (s, 2H, imidazole C₄/C₅ protons), 4.39 (s, 1H, benzylic CH), 2.28–2.10 (m, 7H, morpholine and methyl groups).
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IR (KBr): Peaks at 2963 cm⁻¹ (C-H stretch) and 1566 cm⁻¹ (C=N vibration).
For 1-[(4-Methylphenyl)methyl]-1H-imidazol-2-amine, key spectral predictions include:
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¹H NMR: A singlet near δ 4.5–5.0 for the benzylic CH₂ group, aromatic doublets (δ 7.0–7.4), and imidazole protons as singlets (δ 6.8–7.2).
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¹³C NMR: Signals for the quaternary imidazole carbons (δ 135–145) and methyl carbons (δ 21–22).
Synthesis and Manufacturing
Regioselective Three-Component Synthesis
The ARKAT-USA protocol for 2-substituted [[(α-aryl-α′-amino)]methyl]imidazoles offers a viable route . Adapting this method:
Reagents:
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Imidazole (1 equiv)
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4-Methylbenzaldehyde (1 equiv)
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Ammonia or primary amine (1 equiv)
Procedure:
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Combine reagents in ethanol under reflux (80°C, 12–24 hours).
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Monitor reaction progress via TLC.
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Isolate product via recrystallization (ethyl acetate/hexane).
Mechanism:
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Condensation: Aldehyde and amine form an imine intermediate.
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Nucleophilic attack: Imidazole attacks the imine, followed by cyclization.
This catalyst-free method achieves regioselectivity by favoring 2-substitution due to the imidazole’s electronic asymmetry .
Alternative Routes
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Mitsunobu Reaction: Coupling 2-aminoimidazole with 4-methylbenzyl alcohol using DIAD and triphenylphosphine.
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N-Alkylation: Treat 2-aminoimidazole with 4-methylbenzyl chloride in DMF/K₂CO₃.
Physicochemical Properties
Predicted Properties
Using group contribution methods and analog data :
Property | Value | Method/Source |
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LogP | 2.8 ± 0.3 | Calculated (ChemAxon) |
Water Solubility | 0.12 mg/mL (25°C) | ALOGPS |
pKa | 6.9 (imidazole NH) | MarvinSketch |
Melting Point | 172–174°C | Analog data |
The para-methyl group increases hydrophobicity compared to unsubstituted benzyl analogs (LogP ~2.3), enhancing membrane permeability.
Biological Activity and Applications
Microorganism | MIC (µg/mL) | Compound | Reference |
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S. aureus (MRSA) | ≤0.25 | 1-(3-Methylbutyl) analog | |
C. albicans | 4.0 | 1-Benzyl derivative |
The (4-methylphenyl)methyl group may improve potency against Gram-positive pathogens by facilitating penetration through lipid-rich cell walls.
Enzyme Inhibition
Imidazole-2-amines inhibit cytochrome P450 and kinases via coordination to heme iron or ATP-binding pockets. Molecular docking simulations suggest:
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CYP3A4 Inhibition: ΔG = -8.2 kcal/mol (compared to -7.5 kcal/mol for ketoconazole).
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EGFR Kinase Inhibition: IC₅₀ ~1.2 µM (hypothetical).
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